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molecular formula C15H11N3O2 B8691575 2-(6-Quinolylamino)pyridine-3-carboxylic acid

2-(6-Quinolylamino)pyridine-3-carboxylic acid

Cat. No. B8691575
M. Wt: 265.27 g/mol
InChI Key: LHXWNVMUCVSONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514564B2

Procedure details

A mixture of 2-chloronicotinic acid (1.5 g) and 6-aminoquinoline (1.4 g) was heated at 140° C. neat for 2 h. The reaction was cooled to give a brown solid used in the next step without further purification. MS (ES+): 266 (M+H)+; (ES−): 264 (M−H)−.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[NH2:11][C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[N:18]=[CH:17][CH:16]=[CH:15]2>>[N:18]1[C:19]2[C:14](=[CH:13][C:12]([NH:11][C:2]3[C:3]([C:4]([OH:6])=[O:5])=[CH:7][CH:8]=[CH:9][N:10]=3)=[CH:21][CH:20]=2)[CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
1.4 g
Type
reactant
Smiles
NC=1C=C2C=CC=NC2=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
N1=CC=CC2=CC(=CC=C12)NC1=NC=CC=C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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